(3r,4r)-4-(hydroxymethyl)pyrrolidin-3-ol
Description
(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol is a chiral pyrrolidine derivative with a hydroxymethyl substituent at the 4-position and a hydroxyl group at the 3-position. This compound has garnered significant attention due to its role as a transition state (TS) mimic in biochemical studies and as a precursor in pharmaceutical synthesis.
Structure
3D Structure
Properties
IUPAC Name |
(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-3-4-1-6-2-5(4)8/h4-8H,1-3H2/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQXZHMREYHKOM-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435210 | |
| Record name | (3R,4R)-(4-Hydroxypyrrolidin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215922-95-5, 267421-93-2 | |
| Record name | rel-(3R,4R)-4-Hydroxy-3-pyrrolidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215922-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,4R)-(4-Hydroxypyrrolidin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3r,4r)-4-(hydroxymethyl)pyrrolidin-3-ol typically involves the reduction of a suitable precursor, such as a pyrrolidinone derivative. One common method is the catalytic hydrogenation of (3R,4R)-4-hydroxypyrrolidin-3-one using a palladium catalyst under hydrogen gas. The reaction is usually carried out in an alcohol solvent, such as methanol or ethanol, at room temperature and atmospheric pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of chiral catalysts or chiral resolution techniques can ensure the production of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(3r,4r)-4-(hydroxymethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form a fully saturated pyrrolidine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of (3R,4R)-4-oxopyrrolidin-3-yl)methanol.
Reduction: Formation of (3R,4R)-4-hydroxypyrrolidine.
Substitution: Formation of (3R,4R)-(4-halopyrrolidin-3-yl)methanol derivatives.
Scientific Research Applications
Chemical Synthesis Applications
(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol serves as a crucial chiral building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions:
Types of Reactions
- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes using agents like pyridinium chlorochromate (PCC).
- Reduction : It can be reduced to (3R,4R)-4-hydroxypyrrolidine using lithium aluminum hydride (LiAlH).
- Substitution : The hydroxyl group can be substituted with other functional groups using tosyl chloride (TsCl) in the presence of a base.
Common Reagents
| Reaction Type | Reagents | Major Products |
|---|---|---|
| Oxidation | PCC | (3R,4R)-4-oxopyrrolidine |
| Reduction | NaBH, LiAlH | (3R,4R)-4-hydroxypyrrolidine |
| Substitution | TsCl, Base (e.g., Pyridine) | (3R,4R)-4-tosyloxypyrrolidine |
Biological Applications
The compound has shown promising biological activities, particularly in neuropharmacology and antiviral drug development.
Neuropharmacological Effects
Research indicates that this compound inhibits GABA uptake in glial cells. This inhibition suggests potential therapeutic applications for conditions like epilepsy and anxiety disorders by enhancing GABAergic signaling.
Antiviral Properties
As a precursor for nucleoside analogs, this compound has been investigated for its antiviral activity against herpes simplex virus (HSV) and cytomegalovirus (CMV).
Case Studies
- Neuropharmacological Study : A study demonstrated that at specific concentrations, the compound significantly reduced GABA uptake in glial cells, indicating its potential as a therapeutic agent for neurological disorders characterized by impaired GABA signaling.
- Antiviral Activity Study : Another study focused on synthesizing nucleoside analogs from this compound, which exhibited potent antiviral activity against HSV and CMV.
Industrial Applications
In industrial settings, this compound is utilized in the production of fine chemicals and as a precursor for agrochemicals. Its ability to serve as an intermediate in pharmaceutical synthesis further highlights its industrial relevance.
Mechanism of Action
The mechanism of action of (3r,4r)-4-(hydroxymethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methanol groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. The pyrrolidine ring can also interact with hydrophobic pockets, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
(a) Transition State Mimicry
- Target Compound: Exhibits subnanomolar affinity (Kd ~ pM) for BER glycosylases due to its ability to mimic the TS of glycosidic bond cleavage .
- Fluorinated Analog () : The electronegative fluorine atom may alter electrostatic interactions with enzyme active sites, though specific binding data are unavailable.
(c) Stereochemical Impact
- The (3R,4R) configuration is essential for glycosidase inhibition, while diastereomers like (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol () show reduced or altered activity due to mismatched stereochemistry .
Biological Activity
(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol is a chiral compound with significant biological activity and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₅H₁₁NO₂
- Molecular Weight : 115.15 g/mol
- Functional Groups : Hydroxymethyl and pyrrolidine
The compound's structure features a pyrrolidine ring, which contributes to its biological interactions. The hydroxymethyl group enhances its ability to participate in hydrogen bonding, making it a versatile building block in drug design.
This compound interacts with various biological targets, primarily enzymes and receptors. Its mechanism of action includes:
- Enzyme Interaction : The compound acts as a substrate for several enzymes, facilitating studies on enzyme kinetics and mechanisms.
- Binding Affinity : The rigid pyrrolidine structure allows effective binding to active sites of enzymes, potentially modulating their activity .
Antiviral and Anticancer Properties
Research indicates that this compound serves as an important intermediate in synthesizing antiviral and anticancer agents. Its derivatives exhibit significant inhibitory effects on tumor cell lines by disrupting microtubule formation and inducing cell cycle arrest .
Case Study: Anticancer Activity
- A derivative of this compound demonstrated sub-micromolar inhibition of tumor cell growth and effectively arrested cells at the G2/M phase of the cell cycle, highlighting its potential as an antimitotic agent .
Enzyme Mechanism Studies
The compound is utilized in biochemical assays to investigate enzyme mechanisms. For instance, it has been employed to study purine nucleoside phosphorylase (PNP) inhibition, crucial for understanding metabolic pathways in cancer .
Synthesis Pathways
The synthesis of this compound typically involves stereoselective reduction processes:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Pyridinium chlorochromate | Mild conditions |
| Reduction | Sodium borohydride | Mild to strong conditions |
| Substitution | Tosyl chloride + Base (e.g., pyridine) | Standard conditions |
A common method includes the reduction of (3R,4R)-4-hydroxy-3-pyrrolidinone using sodium borohydride under mild conditions. This process is scalable for industrial applications.
Research Findings
Recent studies have highlighted the diverse applications of this compound:
- Antiviral Applications : The compound has shown promise in synthesizing antiviral agents, contributing to the development of drugs targeting viral infections.
- Enzyme Inhibition : It has been identified as a potent inhibitor of key enzymes involved in nucleotide metabolism .
- Pharmacological Investigations : Ongoing research continues to explore its role in various therapeutic contexts, including cancer treatment and metabolic disorders .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Solvent | Reaction Time | Key Advantage | Reference |
|---|---|---|---|---|
| Asymmetric Cycloaddition | K₂CO₃, MeOH | 3 h | High stereoselectivity | |
| Hydrogenolysis | Pd/C, MeOH, H₂ | 24 h | Enantiopure product generation |
Basic: How is the stereochemical integrity of this compound validated experimentally?
Answer:
- Chiral HPLC or NMR Analysis : Enantiomeric excess is confirmed using chiral stationary phases or NMR with chiral shift reagents.
- X-ray Crystallography : Absolute configuration is determined via single-crystal X-ray diffraction, particularly when the compound is used as a precursor for crystallizable derivatives (e.g., transition state analogs in enzyme studies) .
Advanced: How can this compound serve as a transition state analog in studying DNA repair glycosylases?
Answer:
The compound mimics the oxacarbenium ion transition state during glycosidic bond cleavage. Key steps include:
Synthesis of Iminosugar Derivatives : this compound is functionalized to generate stable transition state analogs (e.g., 1NBn and 1N) .
Enzyme Binding Assays : DNA duplexes containing these analogs exhibit subnanomolar affinity (Kd ~ pM) for glycosylases like Fpg and hOGG1, enabling mechanistic studies of base excision repair .
Q. Table 2: Enzyme Affinity Data
| Glycosylase | Transition State Analog | Kd (pM) | Paired Base | Reference |
|---|---|---|---|---|
| Fpg | 1NBn | 0.5 | C | |
| hOGG1 | 1N | 1.2 | A |
Advanced: How to resolve contradictions in enantiomeric excess between synthetic methods?
Answer:
Discrepancies often arise from catalyst selection or reaction optimization . For example:
- Catalyst Purity : Trace impurities in Pd/C (used in hydrogenolysis) may reduce enantioselectivity. Pre-treatment with chelating agents improves performance .
- Temperature Control : Asymmetric cycloaddition requires strict temperature control (0°C to rt) to avoid racemization .
Validate results using chiral HPLC and compare with literature optical rotation values .
Advanced: What strategies enable C-H functionalization of pyrrolidin-3-ol derivatives for medicinal chemistry applications?
Answer:
A redox-neutral α-C-H oxygenation method enables functionalization:
Generation of N-Aryliminium Intermediate : React (3R,4R)-pyrrolidine-3,4-diol with a monoprotected p-quinone under mild conditions.
Nucleophilic Addition : Introduce boronic acids to the iminium intermediate, yielding cis-2-substituted derivatives (e.g., 8-epi-lentiginosine) with retained stereochemistry .
Q. Table 3: Functionalization Examples
| Substrate | Nucleophile | Product | Yield (%) | Reference |
|---|---|---|---|---|
| (3R,4R)-pyrrolidine-3,4-diol | Phenylboronic acid | cis-2-Phenylpyrrolidin-3-ol | 85 |
Advanced: How to design assays for evaluating this compound’s inhibition of anthranilate phosphoribosyltransferase (ADEPT)?
Answer:
Retrosynthetic Design : Use this compound as a precursor for iminosugar inhibitors targeting ADEPT’s active site .
Kinetic Assays : Measure inhibition constants (Ki) using radioactive labeling (e.g., ³²P-radiolabeled PRPP) to track substrate turnover.
Structural Analysis : Co-crystallize the inhibitor with ADEPT to identify binding interactions via X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
